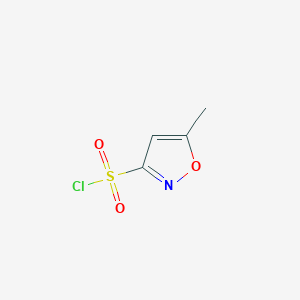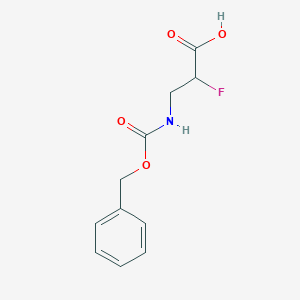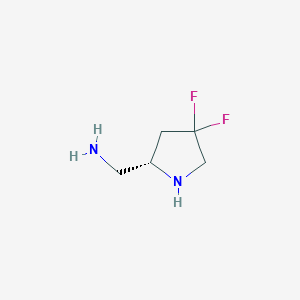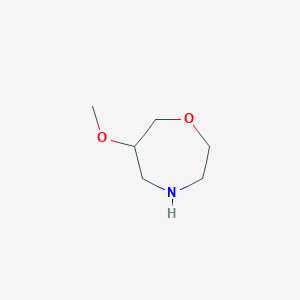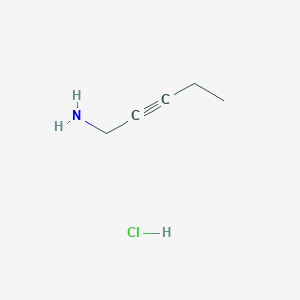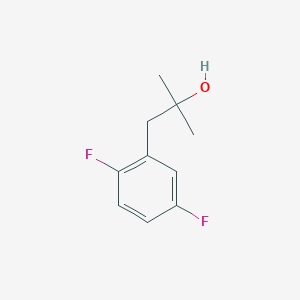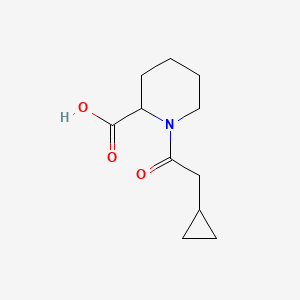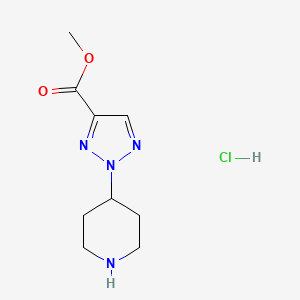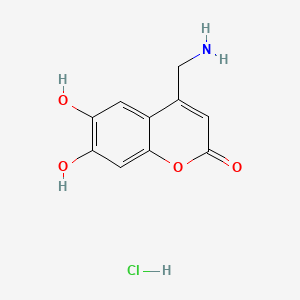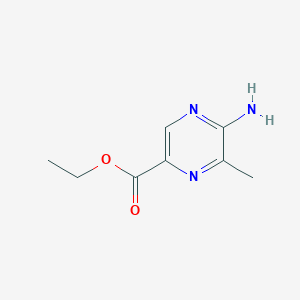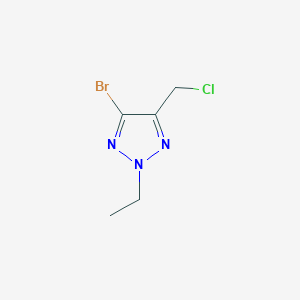
ethyl L-valylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl L-valylglycinate is a dipeptide derivative composed of the amino acids valine and glycine, with an ethyl ester group attached. This compound is known for its potential applications in various fields, including pharmaceuticals, biochemistry, and industrial processes. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl L-valylglycinate typically involves the esterification of L-valylglycine. One common method is the reaction of L-valylglycine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
L-Valylglycine+EthanolH2SO4Ethyl L-valylglycinate+Water
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors and advanced catalytic systems. Enzymatic methods, such as using lipases, can also be employed to achieve high yields and selectivity under milder conditions. These methods are advantageous due to their environmental friendliness and efficiency.
化学反応の分析
Types of Reactions: Ethyl L-valylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Ethyl L-valylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a prodrug.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of ethyl L-valylglycinate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant defense pathways. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Ethyl L-valylglycinate can be compared with other similar dipeptide derivatives, such as:
Ethyl L-alanylglycinate: Similar structure but with alanine instead of valine.
Ethyl L-leucylglycinate: Contains leucine instead of valine.
Ethyl L-isoleucylglycinate: Contains isoleucine instead of valine.
Uniqueness: this compound is unique due to the presence of the valine residue, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
特性
分子式 |
C9H18N2O3 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
ethyl 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetate |
InChI |
InChI=1S/C9H18N2O3/c1-4-14-7(12)5-11-9(13)8(10)6(2)3/h6,8H,4-5,10H2,1-3H3,(H,11,13)/t8-/m0/s1 |
InChIキー |
UTAATZCKDKSOGX-QMMMGPOBSA-N |
異性体SMILES |
CCOC(=O)CNC(=O)[C@H](C(C)C)N |
正規SMILES |
CCOC(=O)CNC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)
